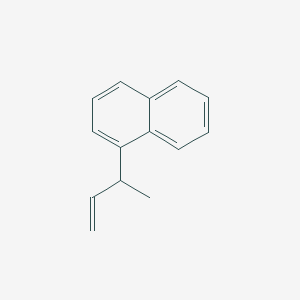

Naphthalene, 1-(1-methyl-2-propenyl)-

Description

Naphthalene, 1-(1-methyl-2-propenyl)- (CAS 2489-86-3), is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a 1-methyl-2-propenyl group at the 1-position. This compound is structurally related to simpler alkylnaphthalenes like 1-methylnaphthalene and 2-methylnaphthalene but differs in the complexity of its substituent.

These analogs provide a foundation for inferring properties of 1-(1-methyl-2-propenyl)-naphthalene.

Properties

CAS No. |

114812-00-9 |

|---|---|

Molecular Formula |

C14H14 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-but-3-en-2-ylnaphthalene |

InChI |

InChI=1S/C14H14/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h3-11H,1H2,2H3 |

InChI Key |

FPPAXQRBHIIHGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1-(1-methyl-2-propenyl)-, typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-methyl-2-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(1-methyl-2-propenyl)-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Naphthoquinones and other oxygenated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1-(1-methyl-2-propenyl)-, has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying PAH behavior.

Biology: Investigated for its interactions with biological macromolecules and potential effects on living organisms.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of naphthalene, 1-(1-methyl-2-propenyl)-, involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The compound can undergo electrophilic attack due to the electron-rich aromatic ring, leading to the formation of substituted derivatives.

Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Structural and Chemical Properties

Key Insights :

- The propenyl group introduces an allylic double bond, enhancing reactivity in oxidation or addition reactions compared to methyl-substituted analogs .

- Increased hydrophobicity (higher log P) suggests greater persistence in lipid-rich environments or sediments .

Toxicological Profiles

Acute and Chronic Toxicity

- 1-Methylnaphthalene/2-Methylnaphthalene: Inhalation: Rodent studies show respiratory inflammation (LOAEL: 10 ppm) and hepatic effects (NOAEL: 1 ppm) . Oral: Gastrointestinal irritation and body weight reduction observed in intermediate exposure .

- 1-(1-Methyl-2-Propenyl)-Naphthalene: No direct data available.

Mechanisms of Action

- Methylnaphthalenes are metabolized via cytochrome P450 enzymes to epoxides and diols, which bind to cellular macromolecules, causing oxidative stress and tissue damage .

- The propenyl group in 1-(1-methyl-2-propenyl)-naphthalene could form more stable epoxides or allylic radicals, exacerbating DNA adduct formation .

Environmental Fate and Degradation

| Parameter | 1-(1-Methyl-2-Propenyl)-Naphthalene | 1-Methylnaphthalene |

|---|---|---|

| Air Degradation | Slower (resistant to photooxidation) | Moderate (half-life ~1 day) |

| Soil Adsorption | High (Koc > 1,000) | Moderate (Koc ~500) |

| Biodegradation | Limited (steric hindrance) | Moderate |

Key Insights :

- The bulky propenyl group likely reduces biodegradation rates due to steric hindrance, increasing environmental persistence .

- Higher log P values correlate with stronger adsorption to organic matter in soils .

Analytical Challenges

- Methylnaphthalenes : Routinely detected via GC-MS in biological and environmental samples. Metabolites (e.g., 1-naphthol) are biomarkers .

- 1-(1-Methyl-2-Propenyl)-Naphthalene : Requires specialized methods for metabolite identification. Current data gaps include standardized protocols for quantifying propenyl-derived metabolites in tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.